molecular formula C18H11ClFN3O B8662655 N-(3-Chloro-4-fluorophenyl)-7-(furan-3-yl)quinazolin-4-amine CAS No. 194851-13-3

N-(3-Chloro-4-fluorophenyl)-7-(furan-3-yl)quinazolin-4-amine

Cat. No. B8662655
M. Wt: 339.7 g/mol
InChI Key: ZVZLXQPSBVZNCL-UHFFFAOYSA-N
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Patent
US05814630

Procedure details

Using an analogous procedure to that described in Example 1, 7-bromo-4-(3-chloro-4-fluoroanilino)quinazoline hydrochloride salt was reacted with di-isopropyl 3-furylboronate to give 4-(3-chloro-4-fluoroanilino)-7-(3-furyl)quinazoline in 37% yield, m.p. 249°-250° C.;
Name
7-bromo-4-(3-chloro-4-fluoroanilino)quinazoline hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-isopropyl 3-furylboronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:12]=[C:11]2[C:6]([C:7]([NH:13][C:14]3[CH:19]=[CH:18][C:17]([F:20])=[C:16]([Cl:21])[CH:15]=3)=[N:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.[O:22]1[CH:26]=[CH:25][C:24](B(OC(C)C)OC(C)C)=[CH:23]1>>[Cl:21][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][C:17]=1[F:20])[NH:13][C:7]1[C:6]2[C:11](=[CH:12][C:3]([C:24]3[CH:25]=[CH:26][O:22][CH:23]=3)=[CH:4][CH:5]=2)[N:10]=[CH:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
7-bromo-4-(3-chloro-4-fluoroanilino)quinazoline hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=CC=C2C(=NC=NC2=C1)NC1=CC(=C(C=C1)F)Cl
Step Two
Name
di-isopropyl 3-furylboronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)B(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC2=NC=NC3=CC(=CC=C23)C2=COC=C2)C=CC1F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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